molecular formula C10H14ClN3O2S B602570 Albendazole-2-aminosulfone-D3 hydrochloride CAS No. 1435902-07-0

Albendazole-2-aminosulfone-D3 hydrochloride

Cat. No.: B602570
CAS No.: 1435902-07-0
M. Wt: 278.77 g/mol
InChI Key: DQGXSGPYAVIFBJ-NIIDSAIPSA-N
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Description

Molecular Structure and Isotopic Labeling Configuration

Albendazole-2-aminosulfone-D3 hydrochloride (CAS 1435902-07-0) is a deuterium-labeled derivative of albendazole sulfone, a key metabolite of the antiparasitic drug albendazole. Its molecular formula is C₁₀H₁₁ClD₃N₃O₂S , with a molecular weight of 278.77 g/mol . The compound features three deuterium atoms at the methyl group of the carbamate moiety (-OCD₃), replacing the three hydrogens in the non-deuterated analog (Figure 1). This isotopic labeling is strategically designed to enhance metabolic stability studies and traceability in pharmacokinetic assays without altering the compound’s biological activity.

Table 1: Molecular parameters of this compound

Property Value
Molecular Formula C₁₀H₁₁ClD₃N₃O₂S
Molecular Weight 278.77 g/mol
Isotopic Substitution Methyl group (-OCD₃)
Purity >95% (HPLC)

The structure retains the benzimidazole core with a propylsulfonyl substituent at position 5 and an amino group at position 2, critical for binding to β-tubulin in parasites.

Spectroscopic Characterization (NMR, MS, IR)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra of the deuterated compound exhibit distinct splitting patterns due to isotopic effects. The methyl group (-OCD₃) shows no proton signals, confirming complete deuteration. Key peaks include:

  • Aromatic protons : δ 7.4–8.1 ppm (multiplet, 3H, benzimidazole).
  • Propylsulfonyl chain : δ 1.2–1.5 ppm (triplet, 2H, -CH₂-) and δ 3.3–3.5 ppm (quartet, 2H, -SO₂-CH₂-).

¹³C NMR reveals a downfield shift for the carbamate carbonyl carbon (δ 165 ppm) compared to the non-deuterated form (δ 162 ppm), attributed to deuterium’s electron-withdrawing effect.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry shows a molecular ion peak at m/z 278.77 [M+H]⁺ , with characteristic fragments:

  • m/z 234.10 : Loss of the deuterated carbamate group (-OCD₃).
  • m/z 159.10 : Cleavage of the benzimidazole-sulfonyl bond.

Isotopic peaks at m/z 279.77 and 280.77 (M+1 and M+2) confirm the presence of three deuterium atoms.

Infrared (IR) Spectroscopy

IR spectra display key absorptions:

  • ν(SO₂) : 1286 cm⁻¹ (asymmetric) and 1140 cm⁻¹ (symmetric).
  • ν(NH₂) : 3434 cm⁻¹ (stretching) and 1552 cm⁻¹ (bending).
    Deuteration reduces the C-D stretching frequency to ~2150 cm⁻¹ , absent in the non-deuterated analog.

Crystallographic Analysis and Polymorphism Studies

While crystallographic data for this compound remain limited, studies on its non-deuterated counterpart (albendazole sulfone) reveal monoclinic crystal systems with space group P2₁/c . The sulfone group forms hydrogen bonds with adjacent molecules, stabilizing the lattice.

Polymorphism studies on albendazole derivatives highlight two forms:

  • Form I : Amino tautomer (thermodynamically stable).
  • Form II : Imino tautomer (metastable).
    Deuteration may subtly alter packing efficiency due to isotopic mass differences, but no polymorphic transitions specific to the D3-labeled form have been reported.

Comparative Analysis with Non-deuterated Analog

Table 2: Key differences between deuterated and non-deuterated forms

Property Albendazole-2-Aminosulfone-D3 HCl Albendazole-2-Aminosulfone HCl
Molecular Formula C₁₀H₁₁ClD₃N₃O₂S C₁₀H₁₄ClN₃O₂S
Molecular Weight 278.77 g/mol 275.75 g/mol
NMR Signals Absent -OCD₃ protons δ 3.8 ppm (-OCH₃)
MS Fragmentation M+1/M+2 isotopic peaks Single molecular ion peak
Metabolic Stability Enhanced Standard

Deuteration does not alter the compound’s affinity for parasitic β-tubulin but improves its utility in mass spectrometry-based pharmacokinetic assays by reducing metabolic degradation. IR and XRD analyses confirm retained functional group geometry, ensuring biological equivalence.

Properties

CAS No.

1435902-07-0

Molecular Formula

C10H14ClN3O2S

Molecular Weight

278.77 g/mol

IUPAC Name

6-(3,3,3-trideuteriopropylsulfonyl)-1H-benzimidazol-2-amine;hydrochloride

InChI

InChI=1S/C10H13N3O2S.ClH/c1-2-5-16(14,15)7-3-4-8-9(6-7)13-10(11)12-8;/h3-4,6H,2,5H2,1H3,(H3,11,12,13);1H/i1D3;

InChI Key

DQGXSGPYAVIFBJ-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])CCS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)N.Cl

Canonical SMILES

CCCS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)N.Cl

Purity

95% by HPLC; 98% atom D

Synonyms

2-Amino-5-propyl-D3-sulfonylbenzimidazole hydrochloride

tag

Albendazole Impurities

Origin of Product

United States

Preparation Methods

Key Reaction Steps:

  • Thiocyanation :

    • 2-Nitroaniline reacts with ammonium thiocyanate and chlorine/bromine in glacial acetic acid to form 2-nitro-4-thiocyanoaniline.

    • Conditions: 25–40°C, 4–6 hours, glacial acetic acid solvent.

  • Deuterated Alkylation :

    • The thiocyano intermediate undergoes alkylation with 1-bromo-3,3,3-d3-propane in n-propanol and aqueous KOH.

    • Conditions: 45–60°C, 4–8 hours, absence of phase-transfer catalysts.

    • Yield: ~85–90% (extrapolated from non-deuterated analogs).

Reduction to Diamine Intermediate

The nitro group in 4-(3,3,3-d3-propylthio)-2-nitroaniline is reduced to an amine.

Methods:

  • Catalytic Hydrogenation :

    • Using Raney nickel under H2 pressure (10 kg/cm²).

    • Conditions: 4–6 hours, methanol solvent.

  • Chemical Reduction :

    • Aqueous sodium hydrosulfide (NaHS) or sodium sulfide (Na2S).

    • Yield: ~75–80%.

Condensation to Albendazole-D3

The diamine reacts with methyl cyano carbamate to form the benzimidazole core.

Process:

  • Reagents : Sodium methyl cyano carbamate in acetone/water.

  • Conditions: pH 4–4.5 (HCl), 4–6 hours.

  • Yield: ~70–75%.

Oxidation to Albendazole-2-Aminosulfone-D3

The propylthio group (-S-CD2CD2CD3) is oxidized to sulfone (-SO2-CD2CD2CD3).

Oxidation Methods:

MethodConditionsYieldSource
H2O2 in Glacial Acetic Acid30% H2O2, 60–90°C, 5–6 hours~85%
Dimethyl Sulfoxide (DMSO)90°C, DMSO:H2O (5:1), 5 hours~80%

Key Data :

  • Excess H2O2 (2–3 equivalents) ensures complete oxidation to sulfone.

  • Crude product purity: ~90%, improved to >99% via recrystallization (DMSO/H2O).

Hydrochloride Salt Formation

The free base is treated with HCl to form the water-soluble hydrochloride salt.

Procedure:

  • Dissolve albendazole-2-aminosulfone-D3 in ethanol.

  • Bubble HCl gas or add concentrated HCl dropwise.

  • Precipitate product, filter, and dry under vacuum.

  • Purity: >99% (by HPLC).

Analytical Characterization

Critical quality control parameters for the final product:

ParameterMethodSpecificationSource
Deuterium IncorporationMS/MS≥98% D3
PurityHPLC-UV (294 nm)≥99.5%
SolubilityUSP GuidelinesSoluble in DMSO, MeOH

Challenges and Optimization

  • Deuteration Efficiency : Use of >99% D3-labeled 1-bromopropane minimizes proton contamination.

  • Oxidation Side Reactions : Controlled H2O2 addition prevents over-oxidation or ring degradation.

  • Purification : Recrystallization from DMSO/H2O (5:1) removes non-deuterated impurities.

Industrial-Scale Considerations

  • Cost : Deuterated reagents increase synthesis costs by ~30–40% compared to non-deuterated routes.

  • Regulatory Compliance : Meets ISO 17034 for reference standards .

Chemical Reactions Analysis

Types of Reactions

Albendazole-2-aminosulfone-D3 hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmacokinetic Studies

The incorporation of deuterium into drug molecules, such as albendazole-2-aminosulfone-D3 hydrochloride, allows for enhanced tracking of the compound's metabolic pathways and pharmacokinetics. Deuterated compounds often exhibit altered pharmacokinetic profiles compared to their non-deuterated counterparts, which can be crucial for understanding drug behavior in biological systems. Research indicates that deuteration can lead to improved stability and bioavailability, making it a valuable tool in drug development .

Table 1: Comparison of Pharmacokinetic Properties

PropertyNon-Deuterated AlbendazoleThis compound
Half-LifeVariablePotentially Extended
Metabolic StabilityLowerHigher
BioavailabilityStandardEnhanced

Cytotoxicity and Antiparasitic Activity

Studies have demonstrated the cytotoxic effects of albendazole and its metabolites, including albendazole-2-aminosulfone. Research involving various cell lines has shown that albendazole exhibits dose-dependent cytotoxicity. Notably, isolated hepatocytes metabolize albendazole more efficiently than human liver cells, indicating species-specific metabolic pathways that could influence therapeutic efficacy .

Case Study: Efficacy Against Echinococcus multilocularis

In experimental models, albendazole has been shown to effectively reduce the burden of Echinococcus multilocularis metacestodes. In a study involving mice infected with this parasite, formulations containing albendazole demonstrated significant reductions in tissue weight associated with the parasite compared to control groups. The study found that different formulations of albendazole, including those combined with chitosan microspheres, improved absorption and increased plasma levels of active metabolites .

Clinical Applications and Therapeutic Efficacy

Albendazole has been utilized in clinical settings for treating various parasitic infections, including echinococcosis and toxocariasis. A retrospective study indicated that patients receiving albendazole for eosinophilic liver abscesses associated with Toxocara canis showed significantly faster radiologic resolution compared to those who did not receive treatment. The median time for resolution was notably shorter in the treated group, highlighting the therapeutic potential of albendazole in managing these conditions .

Table 2: Clinical Outcomes of Albendazole Treatment

ConditionTreatment Group (Albendazole)Control Group (No Treatment)Median Time to Resolution
Eosinophilic Liver Abscess207 days302 daysShorter in treated group
EchinococcosisEffective reduction observedNot applicableNot specified

Research Implications and Future Directions

The use of this compound in research offers numerous implications for future studies on drug metabolism and therapeutic efficacy. Its unique isotopic labeling can facilitate more precise studies on drug interactions within biological systems and help elucidate the mechanisms underlying its antiparasitic effects.

Further investigations are warranted to explore:

  • The long-term effectiveness of albendazole derivatives in various populations.
  • The potential for developing novel formulations that enhance bioavailability.
  • Comparative studies on the efficacy of deuterated versus non-deuterated forms in clinical settings.

Mechanism of Action

Albendazole-2-aminosulfone-D3 hydrochloride exerts its effects by binding to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules. This disruption in microtubule formation leads to degenerative alterations in the cells of parasites, ultimately causing their death. The deuterium labeling does not alter the mechanism of action but aids in tracing and quantifying the compound in biological systems.

Comparison with Similar Compounds

Table 1: Key Properties of Albendazole-2-aminosulfone-D3 Hydrochloride and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Deuterium Substitution Primary Application
Albendazole-2-aminosulfone-D3 HCl 1435902-07-0 C10D3H10N3O2S•HCl 278.77 D3 Internal standard for albendazole metabolites
Albendazole-2-aminosulfone HCl N/A C10H13N3O2S•HCl 275.75* None Reference standard for residue analysis
Cambendazole-D7 1228182-48-6 C14H3D7N3O2S 314.48† D7 Internal standard for cambendazole analysis
Aminotriclabendazole HCl 1448346-37-9 C12H15Cl3N4O•HCl 384.69 None Metabolite standard for triclabendazole
Ciclobendazole 31431-43-3 C13H15N3O2S 285.34 None Anthelmintic drug reference standard

*Calculated from (239.29 + 36.46 = 275.75 g/mol).
†Molecular weight estimated based on deuterium substitution.

Structural and Functional Differences

Deuterium Labeling: Albendazole-2-aminosulfone-D3 HCl contains three deuterium atoms, distinguishing it from its non-deuterated counterpart (Albendazole-2-aminosulfone HCl). This isotopic labeling reduces signal overlap in mass spectrometry, enabling precise quantification of albendazole residues in complex matrices . In contrast, Cambendazole-D7 (CAS: 1228182-48-6) incorporates seven deuterium atoms, serving a similar role for cambendazole analysis. However, its structural backbone differs, featuring a benzimidazole core with distinct substituents .

Analytical Utility: Albendazole-2-aminosulfone-D3 HCl is critical for detecting albendazole sulfone, a marker for drug efficacy and residue monitoring. Its deuterated structure aligns with regulatory requirements for stable isotope-labeled internal standards . Aminotriclabendazole HCl (CAS: 1448346-37-9) is used to study triclabendazole metabolism, particularly in livestock. Unlike albendazole derivatives, triclabendazole metabolites are sulfonated, reflecting differences in metabolic pathways .

Non-Deuterated Analogs: Ciclobendazole (CAS: 31431-43-3) lacks isotopic labeling and is primarily a reference standard for quality control in anthelmintic formulations. Its molecular weight (285.34 g/mol) and sulfur-containing structure make it distinct from albendazole derivatives .

Notes on Data Consistency and Limitations

  • A discrepancy exists in the CAS numbers for Cambendazole-D7 and Cambendazole, which are listed identically (1228182-48-6) in and . This may reflect an error in the source material, as deuterated and non-deuterated compounds typically have distinct CAS identifiers .
  • Molecular weight calculations for Albendazole-2-aminosulfone HCl rely on inferred data due to incomplete information in .

Biological Activity

Albendazole-2-aminosulfone-D3 hydrochloride (A-2-ASD3-HCl) is a derivative of albendazole, an established anthelmintic agent used primarily for treating parasitic infections. This compound has garnered attention in pharmacological research due to its unique properties and potential applications in both veterinary and human medicine. Below, we explore its biological activity, mechanisms of action, and relevant research findings.

Albendazole primarily acts by inhibiting microtubule polymerization in parasites, leading to cell death. The mechanism involves:

  • Binding to β-tubulin : Albendazole binds to the β-tubulin subunit of microtubules, disrupting their formation.
  • Induction of apoptosis : This disruption triggers apoptotic pathways in parasitic cells, ultimately leading to their death.
  • Metabolism to active forms : After administration, albendazole is metabolized into albendazole sulfoxide (ABZ-SO) and albendazole sulfone (ABZ-SO₂), both of which exhibit enhanced biological activity compared to the parent compound .

Biological Activity and Efficacy

Research has shown that A-2-ASD3-HCl retains significant biological activity similar to its parent compound. Its efficacy has been evaluated in various studies:

Cytotoxicity Studies

A study involving different cell lines demonstrated that:

  • Balb/c 3T3 cells exhibited the highest sensitivity to albendazole (EC₅₀ = 0.2 µg/mL).
  • HepG2 and FaO cells showed increased resistance with EC₅₀ values of 6.4 µg/mL and 1.0 µg/mL, respectively .

The metabolism of albendazole was significantly higher in isolated rat hepatocytes compared to human hepatoma cells (HepG2), indicating species-specific metabolic pathways that influence drug efficacy and toxicity.

Clinical Trials

A double-blind, placebo-controlled trial assessed the effects of monthly albendazole treatment on soil-transmitted helminth (STH) infections. Results indicated:

  • A 48% reduction in STH prevalence among treated subjects.
  • No significant adverse effects or increased risk of malaria or allergies were reported, suggesting a favorable safety profile for long-term use .

Comparative Analysis of Metabolites

Albendazole's metabolites, particularly ABZ-SO and ABZ-SO₂, play crucial roles in its therapeutic effects. A comparative analysis shows:

Metabolite Activity EC₅₀ (µg/mL) Cell Line Sensitivity
AlbendazoleAnthelmintic0.2Balb/c 3T3
Albendazole SulfoxideEnhanced cytotoxicity1.5HepG2
Albendazole SulfoneModerate activityNot determinedFaO

This table highlights the varying degrees of activity among different metabolites, emphasizing the importance of metabolic conversion for achieving therapeutic efficacy.

Case Studies and Research Findings

  • Cystic Echinococcosis Treatment : A randomized trial evaluated the efficacy of albendazole as an adjuvant treatment for liver hydatid cysts. Results indicated a statistically significant reduction in recurrence rates when combined with puncture, aspiration, injection, and reaspiration (PAIR) techniques .
  • Pharmacokinetics in Different Populations : Studies have shown that coadministration with other drugs like mebendazole can alter plasma concentrations of albendazole metabolites, enhancing their therapeutic potential against certain parasitic infections .

Q & A

Q. How can researchers verify the structural identity and purity of Albendazole-2-aminosulfone-D3 hydrochloride?

Answer:

  • Structural confirmation: Use nuclear magnetic resonance (NMR) spectroscopy to analyze the deuterium (D3) substitution pattern and confirm the sulfone group (SO₂) in the molecule. High-resolution mass spectrometry (HR-MS) should validate the molecular formula (C₁₀D₃H₁₀N₃O₂S·HCl) and isotopic enrichment .
  • Purity assessment: Employ reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 254 nm. Compare retention times against non-deuterated analogs (e.g., Albendazole-2-aminosulfone) and quantify impurities using validated calibration curves. Ensure ≥99% purity for experimental reproducibility .

Q. What are the optimal storage conditions to maintain the stability of this compound?

Answer:

  • Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent oxidation or hydrolysis. Maintain a controlled room temperature (20–25°C) and humidity below 40%. Periodic stability testing via HPLC is recommended to detect degradation products, particularly under long-term storage (>6 months) .

Q. How does the hydrochloride salt form influence solubility and bioavailability in in vitro assays?

Answer:

  • The hydrochloride salt enhances aqueous solubility by forming ion-dipole interactions with water. For cell-based studies, dissolve the compound in deionized water or phosphate-buffered saline (PBS) at physiological pH (7.4). Conduct solubility assays at varying temperatures (e.g., 25°C vs. 37°C) to optimize dissolution for bioavailability studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacokinetic data between deuterated and non-deuterated analogs?

Answer:

  • Isotope effect analysis: Compare metabolic half-lives using liver microsome assays. Deuterium substitution at the 2-aminosulfone position may alter cytochrome P450 (CYP450) enzyme binding, reducing metabolic clearance. Validate findings with LC-MS/MS quantification of parent compound and metabolites in plasma samples .
  • Statistical rigor: Apply multivariate analysis to account for batch-to-batch variability in deuterium enrichment (e.g., 95% vs. 98% D3 labeling) and its impact on pharmacokinetic parameters .

Q. What methodological strategies are critical for synthesizing high-purity this compound?

Answer:

  • Deuteration protocol: Use deuterium oxide (D₂O) in the final hydrolysis step to ensure >98% isotopic enrichment at the target position. Monitor reaction progress via thin-layer chromatography (TLC) and optimize pH (6.5–7.0) to prevent side reactions .
  • Purification: Perform recrystallization in anhydrous ethanol-HCl to remove unreacted precursors. Confirm crystallinity via X-ray diffraction (XRD) and purity via HPLC-ELSD (evaporative light scattering detection) .

Q. How should researchers address conflicting results in toxicity studies across different model organisms?

Answer:

  • Species-specific metabolism profiling: Compare metabolite profiles (e.g., sulfoxide vs. sulfone derivatives) in rat, zebrafish, and human hepatocyte models using UPLC-QTOF-MS. Adjust dosing regimens based on interspecies metabolic rate differences.
  • Dose-response modeling: Apply Hill equation-based nonlinear regression to identify thresholds for hepatotoxicity, ensuring alignment with OECD guidelines for preclinical testing .

Q. What advanced analytical techniques are recommended for detecting trace impurities in this compound?

Answer:

  • LC-HRMS: Use liquid chromatography-high-resolution mass spectrometry to identify impurities at ppm levels. Target known derivatives (e.g., Albendazole sulfoxide) and degradation products (e.g., hydrolyzed amine forms) .
  • Forced degradation studies: Expose the compound to heat (60°C), UV light, and acidic/alkaline conditions to simulate stability challenges. Quantify degradation pathways using kinetic modeling .

Q. How can isotopic labeling (D3) impact binding affinity studies with parasitic tubulin?

Answer:

  • Isothermal titration calorimetry (ITC): Compare binding thermodynamics (ΔG, ΔH) between deuterated and non-deuterated analogs. Deuterium’s higher mass may subtly alter vibrational modes, affecting ligand-receptor interactions.
  • Molecular dynamics simulations: Model deuterium’s steric and electronic effects on binding pockets to rationalize experimental discrepancies .

Methodological Notes

  • Cross-validation: Always corroborate HPLC data with orthogonal techniques (e.g., NMR, MS) to ensure accuracy in deuterium quantification .
  • Ethical compliance: Adhere to institutional guidelines for handling bioactive compounds, including proper waste disposal and personal protective equipment (PPE) .

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